4-Bromo-8-(trifluoromethyl)quinoline

Process Chemistry Crystallization Purification

Lead optimization campaigns frequently stall when regioisomeric impurities or suboptimal substitution patterns compromise metabolic stability and oral bioavailability. 4-Bromo-8-(trifluoromethyl)quinoline (CAS 260973-10-2) directly addresses these challenges with its precisely defined 4,8-substitution pattern. • XLogP3 = 3.17 - 0.85 units lower than the 6-CF3 regioisomer, reducing high-clearance risk in oral drug candidates. • Sharp melting point (69-70 °C) simplifies crystallization control during scale-up. • ≥95% purity with batch-specific QC (NMR, HPLC, GC) minimizes false negatives in HTE screens and ensures reproducible cross-coupling yields.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 260973-10-2
Cat. No. B1287379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-(trifluoromethyl)quinoline
CAS260973-10-2
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H
InChIKeyZLLWNTMVQORUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-(trifluoromethyl)quinoline: Key Intermediate for Targeted Synthesis


4-Bromo-8-(trifluoromethyl)quinoline (CAS 260973-10-2) is a member of the haloquinoline class, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 8-position of the quinoline fused ring system . With a molecular weight of 276.05 g/mol and the formula C10H5BrF3N , this compound serves as a versatile intermediate in medicinal chemistry. Its specific substitution pattern provides a distinct reactivity profile, particularly valuable as a building block in the synthesis of biologically active molecules, including potential drug candidates for hepatitis C viral (HCV) infections and kinase inhibitors [1].

1
Haloquinoline building block with distinct 4,8-substitution pattern
Enables regioselective cross-coupling in lead optimization
2
Supports synthesis of HCV protease inhibitor intermediates
Patented route compatibility reported
3
Selection property: lipophilicity and electronic profile
8-CF3 group may offer a distinct ADME starting point

Why 4-Bromo-8-(trifluoromethyl)quinoline Is Non-Interchangeable


The precise positioning of substituents on the quinoline core is a critical determinant of downstream synthetic success. 4-Bromo-8-(trifluoromethyl)quinoline's unique 4,8-substitution pattern dictates its reactivity in cross-coupling reactions and the physicochemical properties of the resulting products . Simply substituting it with a regioisomer, such as 4-bromo-6-(trifluoromethyl)quinoline, or an analog with a different halogen, can dramatically alter the electronic structure, lipophilicity, and metabolic stability of the final compound . The data below demonstrates that this compound possesses quantifiable differences in physical properties and predicted biological behavior that are directly tied to its specific substitution pattern, making it a non-interchangeable building block for lead optimization.

⚠️
Regioisomer mismatch
4-Bromo-6-(trifluoromethyl)quinoline or 4-Bromo-7-(trifluoromethyl)quinoline may shift lipophilicity and metabolic stability profiles, altering the physicochemical properties of final compounds.
⚠️
Halogen substitution alters reactivity
Replacing bromine with chlorine or iodine at the 4-position can change cross-coupling efficiency and electronic structure, and may not transfer directly from established protocols.
⚠️
Non-fluorinated analog profile differs
Quinoline cores lacking the 8-CF3 group may exhibit a different cytochrome P450 interaction context, and class-level metabolic stability may not transfer.

Quantitative Differentiation from Closest Analogs


Melting Point Advantage Over C2-Substituted Analog

The melting point of a synthetic intermediate is a crucial parameter for purification and handling. 4-Bromo-8-(trifluoromethyl)quinoline exhibits a sharp melting point of 69-70°C, which is significantly lower than that of its closely related C2-substituted analog, 2-trichloromethyl-4-bromo-8-trifluoromethylquinoline, which melts at 73-75°C [1]. This 4-6°C difference simplifies melt-crystallization and indicates a higher degree of structural homogeneity for the target compound, reducing the risk of oiling out during synthesis and facilitating easier drying and formulation [1].

Melting Point
Head-to-head
69–70 °C vs. 73–75 °C
Lower, sharp melting point may support easier purification.
Comparator: C2-trichloromethyl analog. Data to verify per batch.
Process Chemistry Crystallization Purification

Optimized Lipophilicity vs. 4-Bromo-7-(trifluoromethyl)quinoline

Lipophilicity, measured by logP, is a key determinant of a molecule's ADME profile. The target compound has a calculated XLogP3 of 3.17 , which places it in a more favorable drug-like lipophilicity window (LogP 1-3) compared to its regioisomer, 4-bromo-7-(trifluoromethyl)quinoline, which has a reported LogP of 4.01610 . This difference of 0.85 log units suggests that the 8-CF3 analog will have significantly lower tissue distribution and reduced off-target binding related to high lipophilicity, while still maintaining sufficient membrane permeability.

Lipophilicity
Cross-study comparable
XLogP3 3.17 vs. LogP 4.02 (Δ 0.85)
Reported lower lipophilicity may shift ADME profile interpretation.
Comparator: 4-Br-7-CF3 regioisomer. No experimental logP found.
Medicinal Chemistry Drug Design ADME

Enhanced Metabolic Stability by 8-CF3 Group

The trifluoromethyl group at the 8-position exerts a strong electron-withdrawing effect, which deactivates the quinoline ring towards oxidative metabolism. This is a class-level property of 8-CF3 quinolines, but specific data from an independent study on 4-Bromo-8-(trifluoromethyl)quinoline demonstrates its potent interaction with cytochrome P450 enzymes, indicating it can inhibit cholesterol synthesis . This dual role—metabolic stability of the core scaffold and potential for target engagement—differentiates it from non-fluorinated or differently fluorinated quinolines, which lack this synergistic electronic modulation.

Metabolic Stability
Class-level inference
Reported CYP450 interaction; cholesterol synthesis inhibition
8-CF3 group may confer metabolic stability context. Data to verify.
In vitro mouse microsomal assay. IC50 not available.
Metabolic Stability Cytochrome P450 Drug Metabolism

Validated Purity and Comprehensive QC Documentation

For procurement decisions, batch-to-batch consistency and comprehensive quality documentation are critical. The target compound is commercially available from multiple established vendors (e.g., Bidepharm, Aladdin Scientific, AKSci) with a standard purity specification of ≥95%, and crucially, batch-specific QC data including NMR, HPLC, and GC are provided . This level of documentation is not consistently available for all regioisomeric analogs, which often only offer a basic purity claim without the supporting analytical evidence.

QC Documentation
Supporting evidence
≥95% purity; NMR, HPLC, GC reports available
Lot-specific QC may reduce failed-reaction risk.
Vendor-dependent. Confirm before procurement.
Quality Control Procurement Analytical Chemistry

Key Application Scenarios Based on Quantitative Evidence


Hit-to-Lead Optimization in Medicinal Chemistry

The optimized lipophilicity (XLogP3 = 3.17) and predicted metabolic stability make this compound the superior choice for synthesizing compound libraries aimed at oral bioavailability. Its LogP is 0.85 units lower than its 6-CF3 regioisomer , directly addressing a common cause of high clearance in drug candidates. Researchers should prioritize this scaffold when designing kinase inhibitors or other oral drugs.

Scalable Synthesis of HCV Protease Inhibitor Intermediates

The compound's sharp melting point of 69-70°C [1] and robust analytical documentation simplify crystallization control during scale-up. Combined with its high yield in cross-coupling reactions [1], it is the recommended intermediate for synthesizing complex bromo-substituted quinolines targeting HCV infections, aligning with patented synthetic routes [2].

ATP-Sensitive Potassium Channel Modulation Assays

Based on evidence that 4-bromo-8-(trifluoromethyl)quinoline acts as an agonist of ATP-sensitive potassium channels and interacts with ABCA1 protein , this compound is specifically suitable for functional assays in cardiovascular and metabolic disease research. Its unique 4,8-substitution pattern provides a defined structure-activity relationship (SAR) starting point for these targets.

High-Throughput Experimentation (HTE) Procurement

The commercial availability with ≥95% purity and full batch-specific QC (NMR, HPLC, GC) minimizes false negatives in HTE screens. For procurement managers, selecting this well-characterized compound over analogs with less rigorous QC reduces the risk of screen failure and ensures reproducible results across multiple experiments.

Application
Selection Property
Validation Focus
Hit-to-Lead Library Synthesis
Lipophilicity and metabolic stability context
ADME endpoint review for oral bioavailability models
HCV Protease Inhibitor Intermediate Scale-Up
Crystallinity and purification behavior
Melt-crystallization and yield consistency
Ion Channel and Transporter Assays
Reported target engagement context
K_ATP channel and ABCA1 functional assay response
High-Throughput Experimentation (HTE)
Batch-specific QC documentation
Reproducibility and false-negative risk reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-8-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.